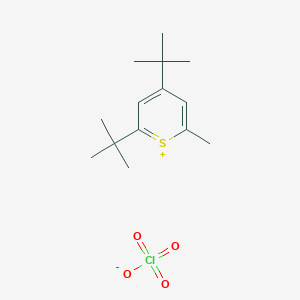

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate

Description

Properties

IUPAC Name |

2,4-ditert-butyl-6-methylthiopyrylium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23S.ClHO4/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7;2-1(3,4)5/h8-9H,1-7H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERRXFCVIXHOQK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[S+]1)C(C)(C)C)C(C)(C)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate typically involves the reaction of 2,4-Di-tert-butyl-6-methylthiopyrylium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction scheme is as follows:

2,4-Di-tert-butyl-6-methylthiopyrylium chloride+Perchloric acid→2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of perchloric acid.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate can undergo various chemical reactions, including:

Oxidation: The thiopyrylium ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiopyrylium ring to thiopyran derivatives.

Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiopyran derivatives.

Substitution: Various substituted thiopyrylium compounds.

Scientific Research Applications

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiopyrylium compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The thiopyrylium ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky tert-butyl groups in the target compound and 6b improve crystallinity but reduce reactivity compared to phenyl-substituted analogs like 6c .

- Electronic Effects : The methylthio group in the target compound introduces a red shift in absorption spectra relative to nitro- or styryl-substituted derivatives, as sulfur’s electron-donating nature alters the π-system .

- Thermal Stability : Nitro-substituted analogs (e.g., 6b) exhibit higher melting points (>240°C) compared to styryl derivatives (e.g., compound 8, mp 163°C) due to stronger intermolecular interactions .

Spectroscopic and Analytical Data

- UV-Vis Absorption :

- Elemental Analysis :

Reactivity and Stability

- Perchlorate Counterion : The ClO₄⁻ ion imparts oxidative stability but poses challenges in environmental persistence, as perchlorate is recalcitrant under standard conditions .

Environmental and Analytical Considerations

- Detection Methods : Pyrylium perchlorates are analyzed via HPLC/ESI-MS or ion chromatography due to their low volatility and high polarity. Recent updates to CDC’s environmental monitoring protocols include perchlorate-specific data tables for urine and water samples .

Biological Activity

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate is an organic compound that belongs to the class of thiopyrylium salts. Its unique structure, characterized by the presence of two tert-butyl groups and a methyl group attached to the thiopyrylium ring, along with a perchlorate anion, endows it with significant biological activity. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiopyrylium ring can react with nucleophilic sites on biomolecules, forming covalent bonds that modulate the activity of these targets. This interaction can lead to diverse biological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.

- Enzyme Modulation: The compound has been noted for its ability to influence enzyme activity, potentially leading to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

-

Antimicrobial Activity Study:

- Objective: To assess the antimicrobial efficacy against various bacterial strains.

- Findings: The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Gram-positive bacteria.

-

Anticancer Activity Investigation:

- Objective: To evaluate the cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells).

- Results: A dose-dependent reduction in cell viability was observed, with IC50 values indicating effective concentrations ranging from 20 to 40 µM.

-

Enzyme Interaction Analysis:

- Objective: To determine the impact on specific metabolic enzymes.

- Outcome: The compound was found to inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Di-tert-butylphenol | Phenolic compound | Antioxidant properties |

| 2,6-Di-tert-butyl-4-methylphenol | Phenolic compound | Antioxidant and stabilizing |

| 2,4,6-Tri-tert-butylphenol | Three tert-butyl groups | Strong antioxidant |

| This compound | Thiopyrylium ring with tert-butyl groups | Antimicrobial and anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.